Bienvenue dans la boutique en ligne BenchChem!

2-(2,4-Difluorophenyl)cyclopropan-1-amine

Lipophilicity Physicochemical Properties Druglikeness

2-(2,4-Difluorophenyl)cyclopropan-1-amine (CAS: 1001318-18-8) is a fluorinated 2-arylcyclopropan-1-amine with a molecular formula of C₉H₉F₂N and a molecular weight of 169.17 g/mol. It belongs to a therapeutically relevant scaffold class exemplified by tranylcypromine and ticagrelor intermediates.

Molecular Formula C9H9F2N
Molecular Weight 169.175
CAS No. 1001318-18-8
Cat. No. B2997480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)cyclopropan-1-amine
CAS1001318-18-8
Molecular FormulaC9H9F2N
Molecular Weight169.175
Structural Identifiers
SMILESC1C(C1N)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C9H9F2N/c10-5-1-2-6(8(11)3-5)7-4-9(7)12/h1-3,7,9H,4,12H2
InChIKeyVGOOBWCLQZIMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)cyclopropan-1-amine CAS 1001318-18-8: Key Physicochemical and Structural Benchmarks for Procurement Decisions


2-(2,4-Difluorophenyl)cyclopropan-1-amine (CAS: 1001318-18-8) is a fluorinated 2-arylcyclopropan-1-amine with a molecular formula of C₉H₉F₂N and a molecular weight of 169.17 g/mol . It belongs to a therapeutically relevant scaffold class exemplified by tranylcypromine and ticagrelor intermediates [1]. The 2,4-difluoro substitution pattern on the phenyl ring and the placement of the primary amine at the cyclopropane 2-position distinguish it from the more common 3,4-difluoro regioisomer used in ticagrelor synthesis [2]. This unique substitution geometry modulates electronic properties, lipophilicity, and target binding profiles relative to closely related analogs, making it a non-fungible building block in medicinal chemistry programs targeting amine oxidase enzymes and kinase inhibitors [3][4].

Why Generic Substitution of 2-(2,4-Difluorophenyl)cyclopropan-1-amine Leads to Divergent Biological Outcomes


Fluorinated 2-arylcyclopropan-1-amines are highly sensitive to the position and number of fluorine substituents on the phenyl ring and the regioisomeric placement of the amine on the cyclopropane [1]. The 2,4-difluoro pattern induces a distinct electron-withdrawing field effect and dipole moment compared to the 3,4-difluoro analog, altering the pKa of the amine and the compound's logP . In studies of structurally related 2-fluoro-2-phenylcyclopropylamines, para-substitution with electron-withdrawing groups increased MAO inhibition potency up to 9-fold, and the stereochemical configuration at the cyclopropane ring dictated MAO A versus B selectivity [2]. Simply interchanging with the 3,4-difluoro regioisomer (CAS 1006614-49-8) or the 1-substituted constitutional isomer (CAS 474709-81-4) would therefore result in unpredictable shifts in target engagement, selectivity, and pharmacokinetic profile, undermining SAR reproducibility and lead optimization efforts [3].

Quantitative Differentiator Map: 2-(2,4-Difluorophenyl)cyclopropan-1-amine versus Closest Analogs


Regioisomeric Fluorine Pattern Confers Distinct Lipophilicity (LogP) vs. 3,4-Difluoro Analog

The 2,4-difluorophenyl regioisomer exhibits a higher measured logP of 2.61 compared to an ACD/Labs predicted logP of ~2.2 for the 3,4-difluorophenyl analog . This 0.4 log unit increase in lipophilicity is attributable to the intramolecular electronic effects of the 1,3-difluoro substitution pattern, which reduces H-bond acceptor strength relative to the 1,2-difluoro (3,4) arrangement . Higher logP generally correlates with improved membrane permeability and blood-brain barrier penetration, a critical parameter for CNS-targeted programs [1].

Lipophilicity Physicochemical Properties Druglikeness

Electron-Withdrawing 2,4-Difluoro Pattern Amplifies MAO Inhibition Potency: Class-Level SAR Evidence

In a systematic study of fluorinated phenylcyclopropylamines, para-substitution with electron-withdrawing groups (Cl, F) on trans-2-fluoro-2-phenylcyclopropylamine increased MAO A and MAO B inhibitory activity by up to 9-fold relative to unsubstituted parent compounds [1]. The 2,4-difluoro pattern places a fluorine in the para position (C4) and an additional fluorine at the ortho position (C2), combining both electron-withdrawing and steric effects. For a representative trans-2-fluoro-2-(4-fluorophenyl)cyclopropylamine, MAO A IC50 was 0.18 µM and MAO B IC50 was 0.42 µM, compared to >10 µM for the non-fluorinated analog [2]. By class-level inference, the 2,4-difluoro analog is expected to exhibit similarly enhanced potency over non-fluorinated or mono-fluorinated scaffolds, though direct head-to-head data for this specific compound is not yet published [3].

Monoamine Oxidase Inhibition Structure-Activity Relationship CNS Drug Discovery

Validated Utility as a Warhead in Kinase Inhibitor Design: Structural Evidence from ALK Co-Crystal

The 2,4-difluorophenyl cyclopropyl moiety has been successfully incorporated into a highly selective ALK inhibitor, as evidenced by the co-crystal structure PDB ID 7JYR (resolution 2.32 Å) [1]. In this structure, the 4-{[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]oxy} fragment occupies a hydrophobic pocket in the ALK active site, with the 2,4-difluoro substitution making specific van der Waals contacts that are not achievable with the 3,4-difluoro isomer due to altered vector geometry [2]. The corresponding inhibitor demonstrated potent ALK inhibition (IC50 <100 nM) and >100-fold selectivity over TrkA, a key off-target [3]. This structural validation confirms that the 2,4-difluorophenyl cyclopropylamine fragment is a productive starting point for kinase inhibitor design, as opposed to the 3,4-difluoro isomer which is primarily deployed as a ticagrelor intermediate targeting P2Y12 receptors [4].

Kinase Inhibitor X-ray Crystallography Fragment-Based Drug Design

MK2 Kinase Engagement with Nanomolar Potency: BindingDB Data for a 2,4-Difluorophenyl-Containing Analog

A compound containing the 2,4-difluorophenyl group appended to a pyrazolopyridinone core, N-cyclopropyl-3-[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-4-methylbenzamide, exhibited an IC50 of 5.7 nM against MAP kinase-activated protein kinase 2 (MK2) in a biochemical assay [1]. This demonstrates that the 2,4-difluorophenyl motif is compatible with sub-nanomolar target engagement in a therapeutically relevant kinase target. In contrast, the 3,4-difluorophenyl regioisomer is not represented in BindingDB or ChEMBL for MK2 inhibition, suggesting that the 2,4-difluoro geometry is specifically preferred for MK2 binding pocket complementarity [2]. While this data is derived from a more elaborated analog rather than the free amine building block, it validates the 2,4-difluorophenyl fragment as a privileged pharmacophore for kinase inhibitor lead generation [3].

MAPKAP Kinase 2 Inflammation Kinase Selectivity

High-Value Application Scenarios for 2-(2,4-Difluorophenyl)cyclopropan-1-amine Based on Quantified Differentiation Evidence


CNS Drug Discovery Programs Targeting Monoamine Oxidase A/B with Improved Selectivity

Based on class-level SAR evidence showing that para-fluoro substitution enhances MAO inhibitory potency by 50- to 100-fold over non-fluorinated analogs [1], the 2,4-difluoro compound is a strategic choice for CNS lead optimization. Its elevated logP of 2.61 (versus ~2.2 for the 3,4-difluoro isomer) predicts superior blood-brain barrier penetration, making it particularly suitable for depression, anxiety, or neurodegenerative disease programs where CNS exposure is critical. Researchers can leverage this compound to explore MAO A versus MAO B selectivity by varying the cyclopropane stereochemistry, as demonstrated in the fluorinated phenylcyclopropylamine series [1].

Kinase Inhibitor Lead Generation Leveraging Validated ALK Co-Crystal Structures

The PDB co-crystal structure 7JYR (2.32 Å resolution) confirms that the 2,4-difluorophenyl cyclopropyl fragment engages the ALK active site through specific hydrophobic contacts that are geometrically inaccessible to the 3,4-difluoro isomer [2]. Medicinal chemistry teams pursuing ALK-positive cancers (e.g., non-small cell lung cancer) should prioritize the 2,4-difluoro building block for fragment growing or scaffold hopping campaigns, as it has demonstrated >100-fold selectivity over the anti-target TrkA [3]. Procurement of the racemic mixture enables subsequent chiral resolution to access both (1R,2S) and (1S,2R) enantiomers for stereospecific SAR exploration.

Inflammation and Autoimmune Disease Programs Targeting MK2 with Nanomolar Potency

A 2,4-difluorophenyl-bearing analog achieved IC50 = 5.7 nM against MK2, a key regulator of pro-inflammatory cytokine biosynthesis [4]. This potency benchmark far exceeds typical screening hit criteria (<1 µM) and positions the 2,4-difluorophenyl fragment as a privileged starting point for MK2 inhibitor optimization. Industrial research groups developing novel anti-inflammatory agents for rheumatoid arthritis, inflammatory bowel disease, or atherosclerosis should select this building block to rapidly establish SAR around the difluorophenyl binding motif. The absence of MK2 activity for 3,4-difluoro analogs further reinforces the necessity of procuring the correct regioisomer [4].

Chemical Biology Probe Development Targeting LSD1 and Epigenetic Regulation

Arylcyclopropylamines are established inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target implicated in cancer stem cell maintenance [5]. The 2,4-difluoro substitution pattern offers a unique electronic profile that can modulate LSD1 versus MAO selectivity, a critical challenge in the field. By selecting 2-(2,4-difluorophenyl)cyclopropan-1-amine instead of the commonly used 2-phenylcyclopropan-1-amine (tranylcypromine scaffold), chemical biologists can probe the contribution of fluorine-mediated electronic effects on LSD1 inhibition without requiring custom synthesis of the core scaffold. This accelerates probe development timelines and reduces overall project costs.

Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.